molecular formula C12H15NO3 B1593545 Ethyl 4-dimethylaminobenzoylformate CAS No. 41116-24-9

Ethyl 4-dimethylaminobenzoylformate

Cat. No.: B1593545
CAS No.: 41116-24-9
M. Wt: 221.25 g/mol
InChI Key: IEQWYUJSPBZCTP-UHFFFAOYSA-N
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Description

Ethyl 4-dimethylaminobenzoylformate is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Safety and Hazards

Ethyl 4-dimethylaminobenzoylformate is classified as a combustible solid . It does not have a flash point . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, it’s advised to wash with plenty of soap and water . If swallowed or inhaled, it’s important to seek medical attention .

Future Directions

Ethyl 4-dimethylaminobenzoylformate has potential in the development of solid–liquid phase change materials . It’s also used as an amine synergist with a photoinitiator to cure coatings polymerized by ultraviolet radiation .

Chemical Reactions Analysis

Ethyl 4-dimethylaminobenzoylformate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include iodine, dimethyl sulfoxide, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-dimethylaminobenzoylformate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 4-dimethylaminobenzoylformate can be compared with other similar compounds such as:

  • Ethyl 2,4-dimethylbenzoate
  • Ethyl 4-ethylbenzoylformate
  • Ethyl 4-fluorobenzoylformate
  • 4-(2-dimethylamino)-ethoxybenzylamine

These compounds share similar structural features but differ in their chemical properties and reactivity . This compound is unique due to its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

ethyl 2-[4-(dimethylamino)phenyl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQWYUJSPBZCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326192
Record name Ethyl 4-dimethylaminobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41116-24-9
Record name 41116-24-9
Source DTP/NCI
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Record name Ethyl 4-dimethylaminobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41116-24-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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